

# Foundational & Exploratory

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Compound of Interest

Compound Name: Gemifloxacin Mesylate

Cat. No.: B7790864

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent for treating respiratory tract infections. Its complex molecula

### Introduction

Gemifloxacin Mesylate is chemically known as 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,i

## **Route 1: Convergent Synthesis Approach**

This approach involves the independent synthesis of the core naphthyridine ring system and the functionalized pyrrolidine side chain, which are then

## Synthesis of the Naphthyridine Core

The key naphthyridine intermediate is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. A common method for its

- Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) in tetrahydrofuran (THF, 5 ml) i
- Add concentrated hydrochloric acid (45 μL, 0.7 mmol) to the solution.
- Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The precipitated solid is collected by filtration to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

| Parameter            |  |
|----------------------|--|
| starting Material    |  |
| Reagents             |  |
| Reaction Time        |  |
| Reaction Temperature |  |
| field                |  |
| urity                |  |

## Synthesis of the Pyrrolidine Side Chain and Coupling

A novel and efficient method for the synthesis of the pyrrolidine side chain and its subsequent coupling with the naphthyridine core involves the use o

Step 1: Formation of the Protected Side Chain

• Dissolve 4-(Aminomethyl)pyrrolidin-3-one O-methyloxime hydrochloride (25 gm) in methanol (375 mL) and add triethylamine (49 mL) dropwise at 2



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- To the clear solution, add ethyl acetoacetate (18 gm) dropwise.
- Stir the reaction mixture for 30-45 minutes to form the enamine-protected intermediate.

#### Step 2: Coupling Reaction

- To the solution containing the protected side chain, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylic acid (27.8 (
- · Heat the reaction mass to reflux temperature and maintain until the reaction is complete (monitored by HPLC).
- · Cool the reaction mass, filter, wash with methanol, and dry under vacuum to obtain the protected Gemifloxacin intermediate.

Step 3: Deprotection and Mesylate Salt Formation

- The protected Gemifloxacin intermediate is dissolved in a suitable solvent such as chloroform.
- Add a solution of methanesulfonic acid in methylene dichloride and stir until the reaction is complete.
- · Filter the solid material, wash with ethanol, and dry under vacuum to yield Gemifloxacin Mesylate.

```
Parameter
Step 2 Yield
Step 2 Purity (HPLC)
Final Product Yield
Final Product Purity (HPLC)
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### **Route 2: Linear Synthesis of the Key Pyrrolidine Intermediate**
```





This route focuses on the construction of the 4-aminomethylpyrrolidin-3-one-0-methyloxime dihydrochloride into

#### \*\*Experimental Protocol: Synthesis of 4-aminomethylpyrrolidin-3-one-0-methyloxime dihydrochloride\*\*

```
**Step 1: Nucleophilic Addition and Amino Protection**
```

- 1. Add glycine ethyl ester hydrochloride (16.8g, 0.12mol) and sodium hydroxide (4.9g, 0.12mol) to methanol (
- 2. Heat and stir at 55-60°C, and add acrylonitrile (8.9mL, 0.132mol) dropwise over 0.5 hours.
- 3. Continue to stir at the same temperature for 8 hours.
- 4. Cool to room temperature and add di-tert-butyl dicarbonate (26.2g, 0.12mol). Stir for 1.5 hours.
- 5. Work-up with ethyl acetate extraction to obtain the protected amino ester.

#### \*\*Step 2: Condensation\*\*

- 1. Dissolve the product from Step 1 in an organic solvent and add dropwise to an ethanolic solution of a stro
- 2. Reflux for 1 hour, followed by an appropriate work-up to yield the cyclized product.

#### \*\*Step 3: Reduction of the Ester\*\*

1. The cyclized product is subjected to reduction using a suitable reducing agent to convert the ester group

#### \*\*Step 4: Oxidation\*\*

1. The resulting alcohol is oxidized to a ketone using an oxidizing agent like Jones reagent.

#### \*\*Step 5: Oximation\*\*

1. The ketone is then reacted with methoxamine hydrochloride in the presence of a base like sodium acetate  $t_0$ 

#### \*\*Step 6: Deprotection\*\*

1. The protecting groups are removed by treatment with a strong acid, such as hydrogen chloride in ethyl ace

```
| Step | Key Transformation | Yield |
| :--- | :--- | :--- |
| 1 | Nucleophilic addition & Boc protection | 96% |
| 2 | Dieckmann Condensation | 68% |
| 3 & 4 | Reduction & Oxidation | - |
| 5 | Oximation | 78.3% (two steps) |
| 6 | Deprotection | 94.7% |
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## Conclusion

The synthetic routes outlined in this technical guide represent significant advancements in the synthesis of (

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### References

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- 2. ossila.com [ossila.com]
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